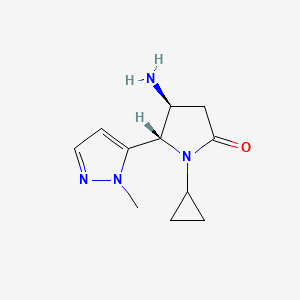

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4S,5S)-4-amino-1-cyclopropyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKINRLXRSNXXEU-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2[C@H](CC(=O)N2C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbenes.

Attachment of the Pyrazole Ring: The pyrazole ring is typically introduced through condensation reactions involving hydrazines and 1,3-diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes, owing to its reactivity and stability.

Mechanism of Action

The mechanism of action of Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidinone Derivatives

Compound A : rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

- Key Difference : The cyclopropyl group in the target compound is replaced with a methyl group.

- Cyclopropyl substituents are also associated with increased lipophilicity (logP), which may influence membrane permeability .

Compound B : (4R,5S)-4-amino-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

- Key Differences :

- Stereochemistry : The 5-position configuration is S instead of R.

- Pyrazole Substitution : The pyrazole is at position 4 (vs. 5) and features trimethyl groups.

- Impact: Positional isomerism of the pyrazole (4-yl vs. The trimethyl substitution may reduce solubility due to increased hydrophobicity .

Compound C : rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

- Key Differences: Amino Group: An aminomethyl group replaces the primary amine at position 3. Substituent at N1: A 2-methoxyethyl group replaces cyclopropyl.

- The aminomethyl modification may alter basicity and interaction with charged residues in biological targets .

Core Scaffold Modifications: Piperidinone vs. Pyrrolidinone

Compound D : Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

- Key Difference : A six-membered piperidin-2-one core replaces the five-membered pyrrolidin-2-one.

- Impact : The expanded ring size increases conformational flexibility, which may reduce binding specificity. However, the ethyl group on the pyrazole introduces additional steric effects that could modulate selectivity .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 235.3 g/mol | 207.2 g/mol | 265.3 g/mol | 280.3 g/mol |

| logP (Predicted) | 1.2 | 0.8 | 1.8 | 0.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |

| Rotatable Bonds | 2 | 2 | 3 | 4 |

Notes:

Research Findings and Gaps

- Structural Insights : The pyrazole’s position (4-yl vs. 5-yl) and substituents (methyl vs. trimethyl) significantly influence electronic properties and solubility.

- Pharmacological Data: No direct comparative studies on potency or toxicity were found in the provided evidence. Further in vitro assays (e.g., enzyme inhibition, cell viability) are needed to validate hypotheses.

- Stereochemical Impact : The racemic nature of the target compound vs. enantiopure analogs (e.g., Compound B) may lead to divergent biological activities, necessitating chiral resolution studies .

Biological Activity

Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS Number: 2209078-86-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C₁₁H₁₆N₄O

- Molecular Weight : 220.27 g/mol

- IUPAC Name : (4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds containing pyrazole moieties often interact with GPCRs, which play crucial roles in cellular communication. The specific interactions of this compound with GPCRs remain to be fully elucidated but suggest potential applications in modulating receptor activity .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Mechanism/Notes |

|---|---|---|

| Anti-inflammatory | Celecoxib | Inhibition of COX enzymes |

| Analgesic | Phenylbutazone | Inhibition of prostaglandin synthesis |

| Antitumor | Rimonabant | Modulation of cannabinoid receptors |

| Antibacterial | Dipyrone | Inhibition of bacterial growth |

Case Studies and Research Findings

A review by Sinha et al. (2017) discusses the broad spectrum of biological activities exhibited by pyrazole derivatives. It emphasizes their potential in drug development due to their ability to act on multiple biological targets . Furthermore, a study on related compounds suggests that modifications in the pyrazole structure can significantly enhance biological efficacy .

Notable Research Findings

- Anti-inflammatory Activity : Compounds similar to Rac-(4R,5R)-4-amino have shown significant inhibition of inflammatory pathways.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its antitumor properties.

- Neuroprotective Effects : Some pyrazole derivatives have demonstrated neuroprotective qualities in animal models, suggesting a possible therapeutic role in neurodegenerative diseases .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves cyclopropane ring formation and pyrazole coupling. Key intermediates include:

- Cyclopropylamine derivatives : Introduced via nucleophilic substitution or reductive amination to establish the pyrrolidin-2-one core .

- 1-Methyl-1H-pyrazol-5-yl building blocks : Synthesized through condensation reactions using hydrazine derivatives and β-keto esters, followed by methylation .

- Stereochemical control : Racemic mixtures are resolved using chiral chromatography or enzymatic resolution, though evidence of specific protocols for this compound is limited .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation and stereochemical assignment?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR with DEPT-135 and COSY/HSQC experiments are critical for assigning the pyrrolidin-2-one ring and pyrazole substituents. Key signals include:

- X-Ray Crystallography : SHELXL refinement (via SHELX suite) resolves absolute configuration. ORTEP-3 visualization confirms the rac-(4R,5R) stereochemistry .

Advanced: How can researchers overcome challenges in stereoselective synthesis of the pyrrolidin-2-one core?

Methodological Answer:

- Chiral Auxiliaries : Use of Evans auxiliaries or Oppolzer’s sultams to direct asymmetric cyclization during pyrrolidinone formation .

- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes for enantiomeric excess >90% (methods adapted from related pyrrolidinone syntheses) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to optimize reaction conditions for stereochemical control .

Advanced: What experimental strategies resolve discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

- High-Resolution Data : Collect data at ≤0.8 Å resolution to mitigate twinning or disorder issues. Use SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands .

- Disorder Modeling : For cyclopropyl or pyrazole groups showing positional disorder, refine using PART/SUMP restraints in SHELXL .

- Validation Tools : Check geometry with PLATON and CCDC Mercury; compare with analogous structures in the Cambridge Structural Database .

Advanced: How should researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies :

- Moisture Sensitivity : Store under inert gas (N2/Ar) with molecular sieves; track hygroscopicity via TGA/DSC .

Advanced: What computational methods predict the compound’s solubility and intermolecular interactions?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS (via Turbomole) to calculate solvation free energy in solvents like DMSO, EtOH, or water .

- Docking Studies : Molecular dynamics (GROMACS) simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Advanced: How are impurities or diastereomers quantified during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.